叔丁基 (5-(氯甲酰)噻唑-2-基)甲酸酯

描述

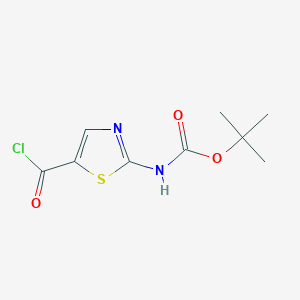

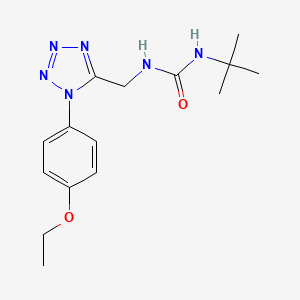

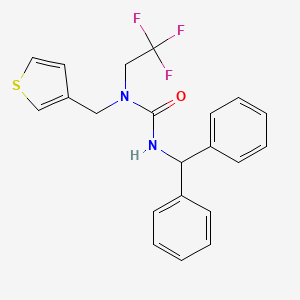

This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The IUPAC name of the compound is tert-butyl ((5-chlorothiazol-2-yl)methyl)carbamate .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl chloroformate and thiazole. In one experiment, a solution of ethyl-2-tert-butoxycarbonyloxyamino-4-methyl-thiazole-5-carboxylate was stirred in a mixture of tetrahydrofuran-methanol and treated with a 6N aqueous NaOH solution . After stirring at room temperature for 24 hours, most of the THF and methanol were removed by distillation under reduced pressure .Molecular Structure Analysis

The molecular formula of the compound is C9H11ClN2O3S . The InChI code is 1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with sodium hydroxide in a mixture of tetrahydrofuran and methanol . It can also react with 2-chloro-6-methylaniline in dichloromethane .Physical and Chemical Properties Analysis

The compound has a molecular weight of 262.72 . It is recommended to be stored in an inert atmosphere at 2-8°C .科学研究应用

结构分析和衍生研究

晶体分析:已对叔丁基(5-(氯羰基)噻唑-2-基)氨基甲酸酯和相关化合物进行了晶体结构研究,揭示了磺酰基团和噻二唑环等分子组分之间的相互作用 (Pedregosa et al., 1996)。

衍生物形成和分析:已合成并表征了该化合物的衍生物,例如叔丁基(5-氯戊二炔-2,4-二炔-1-基)氨基甲酸酯。这些衍生物形成了一个同晶家族,具有涉及氢键和卤键的独特的分子键 (Baillargeon et al., 2017)。

氢键研究:氨基甲酸酯衍生物的研究重点是强氢键和弱氢键的相互作用,有助于理解此类化合物中的分子结构和键合动力学 (Das et al., 2016)。

合成和抗肿瘤活性

合成和晶体结构分析:已报道了相关化合物 4-(叔丁基)-5-(1H-1,2,4-三唑-1-基)-N-(2-羟基-3,5-二碘苄基)噻唑-2-胺的合成和结构测定。这项研究有助于理解此类分子的晶体学方面 (Jiao et al., 2015)。

在有机发光二极管(OLED)中的潜力:对与叔丁基(5-(氯羰基)噻唑-2-基)氨基甲酸酯相关的化合物(例如 4-叔丁基-2-(5-(5-叔丁基-2-甲氧基苯基)噻唑并[5,4-d]噻唑-2-基)苯酚)的研究已显示出在 OLED 技术中的潜在应用 (Zhang et al., 2016)。

分子相互作用和合成技术

分子相互作用研究:研究深入探讨了相关噻唑-2-胺衍生物的合成、晶体结构和抗肿瘤活性。这些研究阐明了分子相互作用和潜在的治疗应用 (Hu et al., 2010)。

创新的合成方法:已开发出氯化亚砜介导合成等技术用于相关的氨基甲酸酯化合物,为生产复杂分子提供了有效的方法 (Li et al., 2015)。

安全和危害

属性

IUPAC Name |

tert-butyl N-(5-carbonochloridoyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLGNAPYSOOUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

amino]thiophene-2-carboxylate](/img/structure/B2783741.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)